[(4,5-Dibromofuran-2-yl)methyl](methyl)amine

GPCR pharmacology Trace amine-associated receptor 1 Agonist screening

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine (IUPAC: 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine) is a dibrominated furan derivative with the molecular formula C6H7Br2NO and a molecular weight of 268.93 g/mol. It is a heterocyclic building block featuring a furan core substituted with bromine atoms at the 4- and 5-positions and an N-methylaminomethyl group at the 2-position.

Molecular Formula C6H7Br2NO
Molecular Weight 268.93 g/mol
CAS No. 1221722-79-7
Cat. No. B1520324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4,5-Dibromofuran-2-yl)methyl](methyl)amine
CAS1221722-79-7
Molecular FormulaC6H7Br2NO
Molecular Weight268.93 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(O1)Br)Br
InChIInChI=1S/C6H7Br2NO/c1-9-3-4-2-5(7)6(8)10-4/h2,9H,3H2,1H3
InChIKeyIRVFJNNPAZHTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine (CAS 1221722-79-7): Chemical Identity and Procurement Baseline


[(4,5-Dibromofuran-2-yl)methyl](methyl)amine (IUPAC: 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine) is a dibrominated furan derivative with the molecular formula C6H7Br2NO and a molecular weight of 268.93 g/mol . It is a heterocyclic building block featuring a furan core substituted with bromine atoms at the 4- and 5-positions and an N-methylaminomethyl group at the 2-position [1]. The compound is commercially available as a research reagent with a typical purity specification of 95% .

Why Close Analogs of [(4,5-Dibromofuran-2-yl)methyl](methyl)amine Cannot Be Substituted Without Experimental Validation


Within the 4,5-dibromofuran-2-yl amine family, subtle variations in linker length, nitrogen substitution, and stereochemistry produce distinct molecular recognition profiles. The N-methyl secondary amine functionality of [(4,5-Dibromofuran-2-yl)methyl](methyl)amine differentiates it from its primary amine analog 1-(4,5-dibromofuran-2-yl)methanamine (CAS 1247764-71-1) [1]. Additionally, the single-carbon linker between the furan core and the amine group distinguishes it from extended-chain variants such as 2-(4,5-dibromofuran-2-yl)ethan-1-amine (CAS 1248329-39-6) and its N-methylated derivative . In ligand-receptor interactions, these architectural differences can profoundly alter binding affinity, selectivity, and downstream functional activity, precluding direct interchangeability without experimental confirmation.

Quantitative Evidence Supporting Selection of [(4,5-Dibromofuran-2-yl)methyl](methyl)amine


TAAR1 Agonist Activity of [(4,5-Dibromofuran-2-yl)methyl](methyl)amine

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine demonstrates quantifiable agonist activity at the human trace amine-associated receptor 1 (hTAAR1). In a BRET-based cAMP accumulation assay using HEK293 cells expressing hTAAR1, the compound exhibited an EC50 of 4.90 µM (4,900 nM) [1]. This establishes a baseline functional activity for this scaffold against a therapeutically relevant GPCR target.

GPCR pharmacology Trace amine-associated receptor 1 Agonist screening

Species-Selective TAAR1 Agonism Profile

In addition to human TAAR1 activity, [(4,5-Dibromofuran-2-yl)methyl](methyl)amine exhibits distinct potency at rodent TAAR1 orthologs. The compound displays an EC50 of 1,800 nM at mouse TAAR1 (mTAAR1) under identical assay conditions [1]. This indicates a modest (~2.7-fold) preference for the mouse receptor over the human receptor.

Species-specific pharmacology TAAR1 Agonist selectivity

Physicochemical Distinction from Primary Amine Analogs

The N-methyl substitution in [(4,5-Dibromofuran-2-yl)methyl](methyl)amine confers a secondary amine character, in contrast to the primary amine analog 1-(4,5-dibromofuran-2-yl)methanamine (CAS 1247764-71-1) . This structural variation is expected to increase lipophilicity (LogP) and alter pKa relative to the primary amine, potentially affecting membrane permeability and binding site interactions. While direct experimental LogP values are not available in the public domain, the molecular weight of 268.93 g/mol for the target compound compared to 254.91 g/mol for the primary amine analog provides a quantitative basis for differentiation .

Physicochemical properties Amine basicity Lipophilicity

Validated Application Scenarios for [(4,5-Dibromofuran-2-yl)methyl](methyl)amine Procurement


TAAR1 Agonist Scaffold for Neuropsychiatric Drug Discovery

Given its quantified hTAAR1 agonist activity (EC50 = 4,900 nM) [1], [(4,5-Dibromofuran-2-yl)methyl](methyl)amine serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting TAAR1-mediated pathways. TAAR1 agonism is implicated in modulating dopaminergic and serotonergic neurotransmission, making this scaffold relevant for developing novel therapeutics for schizophrenia, depression, and substance use disorders [2].

Species-Specific Pharmacological Tool for Preclinical Models

The differential potency at mouse TAAR1 (EC50 = 1,800 nM) versus human TAAR1 (EC50 = 4,900 nM) positions this compound as a tool for investigating species-dependent pharmacology [1]. Researchers can employ this scaffold to validate translational models and to understand the molecular basis of species selectivity in TAAR1 ligand recognition.

Heterocyclic Building Block for Diversified Chemical Libraries

The 4,5-dibromofuran core provides two synthetic handles (bromine atoms at positions 4 and 5) for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) [3]. Combined with the secondary N-methylaminomethyl group at the 2-position, this compound offers a versatile platform for generating structurally diverse libraries of furan-based analogs for high-throughput screening applications.

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